Gallium;titanium

Photovoltaics Dye-Sensitized Solar Cells Photoanode Materials

Gallium–titanium materials deliver decisive performance advantages over undoped TiO₂ and conventional Ti‑based alloys. 5 mol% Ga‑TiO₂ photoanodes achieve 88% higher power conversion efficiency (3.7% vs. 1.97%) and double the short‑circuit photocurrent, eliminating the need for TiCl₄ post‑treatment. Ga‑modified Ti‑Zr‑Mn‑Cr C14 Laves phase alloys store 1.81 wt% H₂ at 293 K with sub‑50‑second absorption kinetics and 96% capacity retention after 30 cycles. Choose this product when efficiency, streamlined manufacturing, and ambient‑temperature performance are non‑negotiable.

Molecular Formula GaTi
Molecular Weight 117.590 g/mol
Cat. No. B14367071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium;titanium
Molecular FormulaGaTi
Molecular Weight117.590 g/mol
Structural Identifiers
SMILES[Ti].[Ga]
InChIInChI=1S/Ga.Ti
InChIKeyYXUQHTDQKKCWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Titanium Compounds: Performance Differentiated Ga-TiO₂ and Ga-Ti Systems for Photovoltaic and Catalytic Applications


The designation 'gallium;titanium' encompasses a class of materials in which gallium is incorporated into titanium dioxide matrices (Ga-doped TiO₂, Ga-TiO₂) or forms discrete intermetallic phases (e.g., TiGa₃, GaTi₂). In its most extensively characterized form, gallium acts as a trivalent substitutional dopant at Ti⁴⁺ sites within the anatase TiO₂ lattice, thereby modifying optoelectronic properties [1]. Ga-doped TiO₂ is utilized primarily in thin-film photoanodes for dye-sensitized solar cells (DSSCs) and perovskite/quantum-dot photovoltaics, where it serves to reduce the wide bandgap of pristine TiO₂ (ca. 3.2 eV) and enhance charge collection efficiency [2]. Intermetallic Ga-Ti systems also find application in hydrogen storage alloys and as catalytic components [3].

Gallium Titanium Compound Selection: Why Undoped TiO₂ or Alternative Dopants Are Inadequate Substitutes


Standard undoped anatase TiO₂ exhibits a wide bandgap (~3.2 eV), which confines its photoactivity primarily to the ultraviolet region of the solar spectrum and results in rapid charge carrier recombination [1]. While alternative trivalent dopants such as aluminum (Al) or indium (In) can also modify TiO₂ properties, the specific ionic radius and electronic configuration of Ga³⁺ uniquely influences both the substitutional site preference and the resulting defect-level energetics within the host lattice [2]. This results in quantifiably different photovoltaic and photocatalytic outcomes compared to other in-class dopants. Furthermore, in hydrogen storage alloys, generic titanium-based compositions lacking gallium demonstrate significantly higher plateau pressures and inferior kinetic performance, rendering them less suitable for ambient-temperature applications [3].

Gallium Titanium Procurement Evidence: Quantified Performance Advantages of Ga-TiO₂ and Ga-Ti Systems


Ga-TiO₂ Delivers 88% Higher DSSC Power Conversion Efficiency Versus Undoped TiO₂

Ga-doped TiO₂ photoanodes (5 mol% Ga) achieve a power conversion efficiency (PCE) of 3.7%, representing an 88% improvement over undoped TiO₂ photoanodes fabricated and tested under identical conditions, which yield a PCE of only 1.97% [1].

Photovoltaics Dye-Sensitized Solar Cells Photoanode Materials

Ga³⁺-Substituted TiO₂ Photoanodes Double Photocurrent Density in Solid-State Quantum Dot Solar Cells

In solid-state PbS quantum dot solar cells, a gallium-containing TiO₂ anatase photoanode generated twice the short-circuit photocurrent density (Jsc) compared to a standard undoped TiO₂ electrode [1]. For liquid-electrolyte dye-sensitized cells, Ga³⁺ substitution increased power conversion efficiency from 7.4% to 8.1%, while yttrium (Y³⁺) doping under identical conditions achieved 9.0% [1].

Quantum Dot Photovoltaics Solid-State Solar Cells Charge Transport

Ga₂O₃ Exhibits 7.1× Higher Photocatalytic Degradation Rate of Toluene Compared to TiO₂

Under ultraviolet-C irradiation, monoclinic Ga₂O₃ nanostructures demonstrate a photocatalytic reaction rate constant (k) for toluene degradation that is 7.1 times higher than that of anatase TiO₂ nanostructures [1]. For styrene, the rate enhancement factor is 8.1×; for formaldehyde, 3.1×; and for acetaldehyde, 2.0× [1].

Photocatalysis VOC Degradation Environmental Remediation

0.6 mol% Ga-TiO₂ Achieves 82% Photocatalytic Decolorization Efficiency Under Visible Light

Among Ga-TiO₂ compositions tested, 0.6 mol% Ga-doped TiO₂ achieves a photocatalytic decolorization efficiency of 82% for methyl orange under visible light (420–780 nm) irradiation [1]. This performance exceeds both undoped TiO₂ and commercial Degussa P25 TiO₂ tested under identical processing conditions [1].

Visible-Light Photocatalysis Dye Degradation Water Treatment

Ga Substitution in Ti-Based C14 Laves Phase Alloys Achieves 1.81 wt% Hydrogen Capacity with Improved Kinetics at Ambient Temperature

In (Ti₀.₉Zr₀.₁)₁.₁Mn₁.₂₋ₓCr₀.₈Gaₓ alloys, Ga substitution for Mn (x=0.1) yields a maximum hydrogen storage capacity of 1.81 wt% at 293 K, with absorption/desorption plateau pressures of 0.9 MPa and 0.86 MPa respectively [1]. The time to reach 90% of maximum hydrogen capacity was shortened to less than 50 seconds, and 96% of initial capacity was retained after 30 cycles [1].

Hydrogen Storage Metal Hydrides High-Entropy Alloys

Ga-Doped TiO₂ Reduces Anatase Bandgap from 3.26 eV to 3.06 eV, Enabling Enhanced Visible-Light Harvesting

Gallium doping at 0.5 mol% concentration in TiO₂ reduces the optical bandgap from 3.26 eV (undoped TiO₂) to 3.06 eV [1]. This 0.20 eV reduction shifts the absorption edge toward the visible region, enhancing light harvesting in DSSCs and resulting in a measured power conversion efficiency of 0.3% with a short-circuit current density of 2.12 mA/cm² and open-circuit voltage of 0.45 V [1].

Optoelectronic Materials Bandgap Engineering Photoanodes

Gallium Titanium Compound Application Scenarios: Where Ga-TiO₂ and Ga-Ti Materials Deliver Verifiable Performance Gains


Dye-Sensitized Solar Cell (DSSC) Photoanode Fabrication Requiring Enhanced PCE

Ga-doped TiO₂ nanoparticles (1–5 mol% Ga) should be prioritized as photoanode materials in DSSC research and low-cost photovoltaic manufacturing where power conversion efficiency is the primary selection criterion. Data from direct head-to-head comparisons demonstrate that 5 mol% Ga-TiO₂ delivers an 88% higher PCE (3.7%) versus undoped TiO₂ (1.97%) under identical sensitization conditions [1]. This performance differential justifies the modest incremental cost of gallium dopant incorporation relative to the substantial gain in energy output per cell.

Solid-State Quantum Dot or Perovskite Solar Cell Electron Transport Layer (ETL)

Gallium-substituted TiO₂ should be employed as the electron transport layer in solid-state PbS quantum dot or perovskite solar cell architectures where maximizing short-circuit photocurrent density is critical. Evidence confirms that Ga-containing TiO₂ anatase photoanodes double the Jsc relative to standard undoped TiO₂ electrodes, while simultaneously eliminating the requirement for TiCl₄ post-treatment in fabrication workflows [2]. This enables both higher device performance and streamlined, lower-cost manufacturing processes.

Photocatalytic Degradation of Aromatic Volatile Organic Compounds (VOCs)

Monoclinic Ga₂O₃ nanostructures should be selected over anatase TiO₂ for photocatalytic air purification systems targeting aromatic VOCs, particularly toluene and styrene. Quantitative comparison data show that Ga₂O₃ degrades toluene with a rate constant 7.1× higher than TiO₂, and styrene with a rate constant 8.1× higher under UVC irradiation [3]. This differential is sufficiently large to impact system sizing, energy consumption, and throughput in industrial emission control applications.

Ambient-Temperature Solid-State Hydrogen Storage Alloy Development

Gallium-modified Ti-Zr-Mn-Cr C14 Laves phase alloys should be evaluated for metal hydride hydrogen storage systems requiring ambient-temperature operation, rapid kinetics, and cycling durability. Data demonstrate that Ga substitution for Mn achieves 1.81 wt% hydrogen capacity at 293 K with absorption kinetics under 50 seconds to 90% saturation and 96% capacity retention after 30 cycles [4]. These performance metrics are directly relevant to fuel cell integration and distributed hydrogen storage applications where Pd-based or rare-earth alternatives are cost-prohibitive.

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